molecular formula C18H16FN3O3S B2576077 Ethyl 1-(4-fluorophenyl)-6-oxo-4-((thiophen-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate CAS No. 922121-90-2

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((thiophen-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2576077
CAS No.: 922121-90-2
M. Wt: 373.4
InChI Key: HLWQGXCRAUQUKH-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((thiophen-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-fluorophenyl group at position 1, a thiophen-2-ylmethylamino substituent at position 4, and an ethyl ester at position 2. Pyridazine derivatives are known for their diverse biological activities, including modulation of adenosine receptors and inhibition of tau protein aggregation, making them relevant in neurodegenerative disease research .

The compound’s synthesis likely follows methods analogous to those described for related pyridazines, such as the condensation of hydrazones with ethyl cyanoacetate under thermal conditions, followed by purification via silica gel chromatography .

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-6-oxo-4-(thiophen-2-ylmethylamino)pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-2-25-18(24)17-15(20-11-14-4-3-9-26-14)10-16(23)22(21-17)13-7-5-12(19)6-8-13/h3-10,20H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWQGXCRAUQUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((thiophen-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a dihydropyridazine core substituted with a 4-fluorophenyl group and a thiophen-2-ylmethyl amino group. The presence of the fluorine atom is known to enhance biological activity by influencing the compound's electronic properties and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant anticancer properties. For instance, similar compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with tumor growth and survival.

Case Study:
A study on related dihydropyridazine derivatives demonstrated cytotoxic effects against hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . The structural features of these compounds were critical in enhancing their binding affinity to target proteins involved in cancer progression.

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective properties. Research indicates that similar compounds can inhibit neuroinflammatory responses and protect neuronal cells from apoptosis, which is crucial in the context of neurodegenerative diseases.

Research Findings:
Research involving ethyl derivatives has shown promise in protecting against oxidative stress-induced neuronal damage, which is a common feature in conditions such as Alzheimer's disease . The ability to modulate oxidative stress markers positions these compounds as potential therapeutic agents for neurological disorders.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes that play roles in cancer metabolism and inflammation.
  • Modulation of Signaling Pathways: The compound may affect pathways such as NF-kB and MAPK, which are critical in cancer cell survival and proliferation.
  • Interaction with Receptors: Binding to specific receptors involved in cellular signaling can lead to altered cellular responses, promoting apoptosis in cancer cells or protecting neuronal cells from damage.

Data Table: Biological Activity Overview

Activity TypeCompound ExampleMechanism of ActionReference
AnticancerDihydropyridazine derivativesInduction of apoptosis
NeuroprotectiveEthyl derivativesInhibition of oxidative stress
Enzyme InhibitionSimilar compoundsTargeting key metabolic enzymes

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit promising anticancer properties. Ethyl 1-(4-fluorophenyl)-6-oxo-4-((thiophen-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on the compound showed that it induced apoptosis in FaDu hypopharyngeal tumor cells. The mechanism involved the activation of apoptotic pathways, which was more effective than standard chemotherapy agents like bleomycin .

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties. Research has demonstrated that certain pyridazine derivatives possess significant antifungal and antibacterial activities.

Case Study: Antifungal Efficacy

In a comparative study, this compound was tested against several pathogenic fungi. Results indicated a notable inhibition of fungal growth, suggesting potential as an antifungal agent .

Neuropharmacological Potential

The neuropharmacological effects of this compound are being explored, particularly regarding its influence on neurotransmitter systems.

Case Study: Neuroprotective Effects

Preliminary findings indicate that the compound may enhance cognitive functions and exhibit neuroprotective effects against neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress .

Summary Table of Applications

Application AreaFindingsReferences
Anticancer Activity Induces apoptosis in cancer cell lines; more effective than bleomycin
Antimicrobial Significant antifungal activity against pathogenic fungi
Neuropharmacology Potential neuroprotective effects; enhances cognitive functions

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key structural distinction lies in its 4-((thiophen-2-ylmethyl)amino) group, which differentiates it from analogs with methyl, cyano, or other aromatic substituents. Below is a comparative analysis with structurally related pyridazine derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 4) Phenyl Group (Position 1) Molecular Weight Melting Point (°C) Yield (%)
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((thiophen-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate (Thiophen-2-ylmethyl)amino 4-Fluorophenyl ~328.33* Not reported Not reported
Ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (18) Methyl 4-Fluorophenyl 287.26 Not reported Not reported
Ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) Methyl 3-Chlorophenyl 303.72 109–110 63
Ethyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) Methyl 4-Methoxyphenyl 298.29 164.0–164.5 81
Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate Hydroxy 4-Fluorophenyl 278.24 Not reported Not reported

*Estimated based on molecular formula (C₁₇H₁₅FN₄O₃S).

Key Observations:

This could improve binding affinity in biological systems . Electronically, the thiophene ring’s sulfur atom may act as a weak electron donor, contrasting with electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃) in other analogs .

Impact on Physicochemical Properties: Melting points for methyl-substituted analogs (e.g., 12b, 12e) range from 109–164°C, while hydroxylated derivatives (e.g., 12d in ) exhibit higher melting points (220–223°C) due to hydrogen bonding . The target compound’s melting point is unreported but may align with moderately polar analogs.

Synthetic Yields: Yields for analogs vary widely (40–95%), influenced by steric and electronic effects of substituents. The target compound’s synthesis may face challenges due to the bulky thiophen-2-ylmethylamino group, possibly reducing yield compared to simpler derivatives .

Crystallographic and Conformational Analysis

discusses ring-puckering coordinates for cyclic systems, which may apply to the pyridazine core. The thiophen-2-ylmethylamino group’s steric bulk could influence the pyridazine ring’s puckering amplitude, affecting molecular conformation and intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyridazine ring formation followed by functional group modifications. Key parameters include:

  • Solvents : Polar solvents like ethanol or DMF are preferred for solubility and reactivity .
  • Temperature : Reactions often proceed at 25–80°C; higher temperatures (e.g., 60–80°C) accelerate cyclization but may increase side products .
  • Catalysts : Base catalysts (e.g., NaOH) facilitate condensation steps, while Pd-based catalysts enable cross-coupling for thiophene or fluorophenyl group incorporation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures ≥95% purity .

Q. How is structural characterization performed to confirm identity and purity?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding (e.g., NH groups at δ 8–10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., fluorophenyl vs. thiophene planes) .
  • HPLC : Quantifies purity (>95%) and detects trace impurities .

Q. What preliminary biological assays are recommended for activity screening?

  • Methodological Answer : Prioritize:

  • Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Antimicrobial Testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functional group optimization?

  • Methodological Answer :

  • Thiophene Substitution : Replace thiophen-2-ylmethyl with other heterocycles (e.g., furan, pyridine) to modulate lipophilicity and π-π stacking .
  • Fluorophenyl Position : Compare para- vs. meta-fluorine substitution using docking studies to optimize target binding (e.g., EGFR kinase) .
  • Ester vs. Carboxylic Acid : Hydrolyze the ethyl ester to evaluate solubility-bioactivity trade-offs .
  • Data Utilization : Refer to comparative tables (e.g., ) to prioritize modifications with proven bioactivity in analogs.

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., 48h incubation) .
  • Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains variability .
  • Target Engagement Studies : Employ SPR or ITC to directly measure binding affinity to suspected targets (e.g., topoisomerase II) .

Q. How can computational modeling predict mechanism of action (MoA)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or PARP1) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with Lys33) .
  • QSAR Models : Train models on pyridazine derivative datasets to predict off-target effects (e.g., hERG channel inhibition) .

Q. What analytical methods validate stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C; monitor degradation via HPLC at 0, 24, 48h .
  • Thermal Analysis : DSC/TGA identifies decomposition temperatures (>200°C suggests solid-state stability) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

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